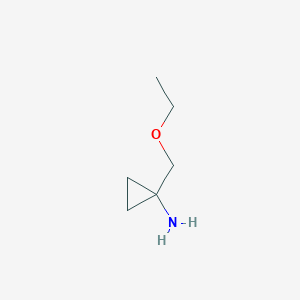
1-(Ethoxymethyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethoxymethyl)cyclopropan-1-amine is an organic compound with the molecular formula C6H13NO. It features a cyclopropane ring substituted with an ethoxymethyl group and an amine group.
Vorbereitungsmethoden
The synthesis of 1-(Ethoxymethyl)cyclopropan-1-amine typically involves the reaction of cyclopropane derivatives with ethoxymethylating agents. One common method is the nucleophilic substitution reaction where a cyclopropane derivative reacts with an ethoxymethyl halide in the presence of a base. This reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure consistent quality and scalability for commercial applications .
Analyse Chemischer Reaktionen
1-(Ethoxymethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions
Major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
1-(Ethoxymethyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-(Ethoxymethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring is highly strained, making it reactive and capable of forming covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications, where the compound can modify or inhibit the function of specific proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
1-(Ethoxymethyl)cyclopropan-1-amine can be compared with other cyclopropane derivatives such as:
Cyclopropylamine: Similar in structure but lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.
Ethylcyclopropane: Lacks the amine group, limiting its reactivity in biological systems.
Cyclopropanemethanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity
The presence of both the ethoxymethyl and amine groups in this compound makes it unique and highly versatile for various applications.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
1-(ethoxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-2-8-5-6(7)3-4-6/h2-5,7H2,1H3 |
InChI-Schlüssel |
HVHWGPDMFDCKCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


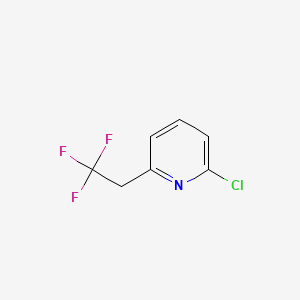
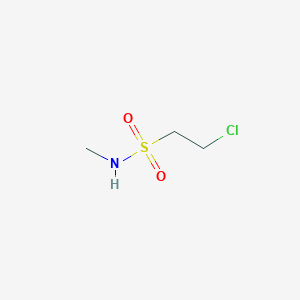

![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)
![6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B13466401.png)

![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)
![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)
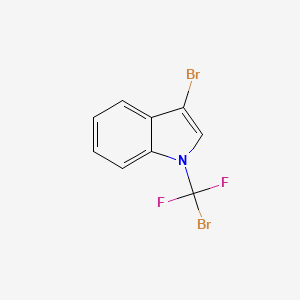
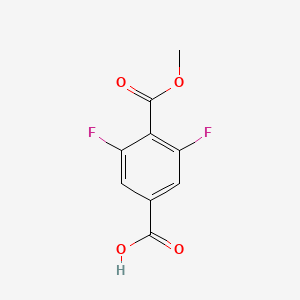
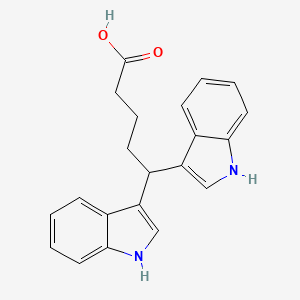
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)
